molecular formula C11H11NO3 B6248735 2-methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole CAS No. 2411199-04-5

2-methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole

Cat. No.: B6248735
CAS No.: 2411199-04-5
M. Wt: 205.2
InChI Key:
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Description

2-methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole is an organic compound that features a benzoxazole ring substituted with a methyl group and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole typically involves the reaction of 2-methyl-4-hydroxy-1,3-benzoxazole with an epoxide-containing reagent under basic conditions. The reaction proceeds through the nucleophilic substitution of the hydroxyl group by the oxirane ring, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

    Oxidation: The oxirane ring can undergo oxidation to form diols.

    Reduction: The compound can be reduced to open the oxirane ring, forming a diol.

    Substitution: The oxirane ring can participate in nucleophilic substitution reactions, where nucleophiles attack the less hindered carbon of the epoxide ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products:

    Oxidation: Formation of diols.

    Reduction: Formation of diols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of polymers and other advanced materials due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is harnessed in various applications, including polymerization and cross-linking reactions.

Comparison with Similar Compounds

  • 4-[(oxiran-2-yl)methoxy]benzoic acid
  • 4-acetoxybenzoic acid
  • Bisphenol F diglycidyl ether

Comparison:

  • 4-[(oxiran-2-yl)methoxy]benzoic acid: Similar in having an oxirane ring, but differs in the presence of a carboxylic acid group instead of a benzoxazole ring.
  • 4-acetoxybenzoic acid: Lacks the oxirane ring but has an acetoxy group, making it less reactive in certain types of reactions.
  • Bisphenol F diglycidyl ether: Contains two oxirane rings and is used extensively in the production of epoxy resins, highlighting the versatility of oxirane-containing compounds.

Properties

CAS No.

2411199-04-5

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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